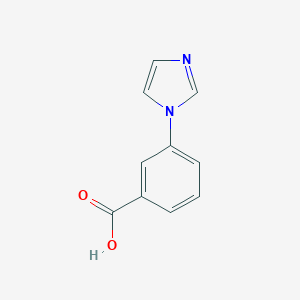

3-(1H-imidazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAKCASYYCJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383764 | |

| Record name | 3-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108035-47-8 | |

| Record name | 3-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Imidazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with an imidazole ring at the meta-position. This unique architecture provides two key reactive sites: the carboxylic acid group, which can undergo esterification or amidation, and the imidazole ring, which possesses a nucleophilic nitrogen atom ideal for coordination with metal ions.[1] Its CAS number is 108035-47-8.[1] This dual reactivity makes it a highly versatile building block, or "linker," in both complex organic synthesis and materials science, particularly in the rational design of metal-organic frameworks (MOFs) and coordination polymers.[1] Early research on this and related compounds focused on their potential as intermediates for pharmaceuticals and agrochemicals.[1]

Core Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and materials design. While specific experimental data for this isomer can be limited, properties can be inferred from its structural analogs and the constituent functional groups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [1] |

| Monoisotopic Mass | 188.05858 Da | [2] |

| Appearance | Solid (typical) | |

| Solubility | Poorly soluble in water (<1 mg/mL); moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). (Data for analog) | [3] |

| pKa (predicted) | Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8 (Data for analog) | [3] |

| Stability | Stable under inert atmospheres; may be prone to decarboxylation at temperatures above 200°C. (Data for analog) | [3] |

Spectroscopic Characteristics

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic signatures can be predicted based on its functional groups.

-

¹H & ¹³C NMR Spectroscopy :

-

¹H NMR : Signals for the imidazole protons are typically observed in the range of δ 7.2–7.8 ppm. The aromatic protons on the benzene ring would appear further downfield, generally between δ 7.5–8.2 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift. (Predicted from analogs)[3]

-

¹³C NMR : The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the benzene and imidazole rings.

-

-

Infrared (IR) Spectroscopy :

-

A strong, characteristic absorption band for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[3]

-

A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer would be present from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3]

-

Vibrations associated with the C-N and C=N bonds of the imidazole ring would also be present.

-

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the formation of a carbon-nitrogen bond between the benzoic acid and imidazole moieties, typically via a nucleophilic aromatic substitution or an Ullmann-type coupling reaction.

Objective: To synthesize this compound from 3-bromobenzoic acid and imidazole.

Materials:

-

3-Bromobenzoic acid

-

Imidazole

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Copper(I) iodide (CuI) or other catalyst (for Ullmann coupling)

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide.

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

-

Reaction: Heat the mixture to a temperature between 80–120°C and stir for 12–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). (Methodology adapted from similar syntheses).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl to a pH of ~4-5 to precipitate the product.

-

Extraction & Purification: Filter the crude product. If impurities are present, the product can be dissolved in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Final Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Role in Materials Science and Organic Synthesis

This compound is not typically associated with specific biological signaling pathways itself but serves as a critical component in the synthesis of larger, functional molecules and materials. Its bifunctional nature is the key to its utility.

-

In Metal-Organic Frameworks (MOFs): The imidazole nitrogen acts as an excellent ligand for coordinating with a wide variety of metal ions (e.g., Zn²⁺, Cd²⁺, Co²⁺). Simultaneously, the carboxylate group can bridge between metal centers. This allows for the construction of extended, porous, and crystalline structures known as MOFs. The properties of these materials can be tuned for applications in gas storage, catalysis, and chemical sensing.[1]

-

In Organic Synthesis: The carboxylic acid functional group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into more complex organic molecules, including potential pharmaceutical compounds. The imidazole ring can be further functionalized, for example, through N-alkylation.[1]

Caption: Logical relationships stemming from the molecule's bifunctional nature.

References

Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid

CAS Number: 108035-47-8

This technical guide provides an in-depth overview of 3-(1H-imidazol-1-yl)benzoic acid, a bifunctional organic compound of significant interest in chemical research and development. It is primarily intended for researchers, scientists, and professionals in drug development and materials science. The compound's unique structure, combining a carboxylic acid group with an imidazole moiety, makes it a versatile building block for the synthesis of pharmaceuticals and advanced materials, particularly Metal-Organic Frameworks (MOFs).[1]

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 108035-47-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [1][3] |

| InChI Key | WXHAKCASYYCJED-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [3] |

| Purity | >95% (Typical) | [3] |

Hazard and Safety Information

According to safety data sheets, this compound is classified with the following hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used when handling this chemical.[2]

-

Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed)[2]

-

Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation)[2]

Experimental Protocols

The primary method for synthesizing this compound is through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann coupling. This reaction forms the critical C-N bond between the imidazole ring and the benzoic acid backbone.

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of aryl-imidazole compounds.[4][5]

Objective: To synthesize this compound by coupling imidazole with a 3-halobenzoic acid derivative.

Materials:

-

3-Iodobenzoic acid or 3-Bromobenzoic acid (1.0 equivalent)

-

Imidazole (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 equivalents)

-

Copper(I) Iodide (CuI) or other suitable copper catalyst (e.g., 0.5-10 mol%)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

Procedure:

-

To a reaction flask, add the 3-halobenzoic acid (1.0 eq), imidazole (1.2 eq), base (K₂CO₃ or KOH, 2.0 eq), and the copper catalyst.

-

Add the solvent (DMSO or DMF) to the flask.

-

Heat the reaction mixture with stirring, typically to a temperature between 80-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for 10-24 hours.[4][5]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and filter to remove any insoluble catalyst residues.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted imidazole and other organic impurities.

-

Carefully acidify the aqueous layer with HCl to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Expected Yield: Yields for analogous reactions are reported to be in the range of 70-95%.[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable linker molecule in several areas of chemical science.

-

Metal-Organic Frameworks (MOFs): This is one of the most significant applications. The imidazole nitrogen atoms act as excellent ligands for various metal ions, and the carboxylate group can bridge metal centers. This dual functionality allows for the construction of porous, crystalline MOFs with potential uses in gas storage, separation, and heterogeneous catalysis.[1]

-

Pharmaceutical Synthesis: Imidazole-containing compounds exhibit a wide range of biological activities, including antibacterial and anti-HCV properties.[6][7] The structure of this compound serves as a scaffold or intermediate for creating more complex molecules with potential therapeutic applications.

-

Coordination Polymers: Similar to MOFs, the molecule is used to create coordination polymers where its structure directs the assembly of metal ions into extended networks.

As research into novel materials and therapeutics continues, the utility of versatile building blocks like this compound is expected to grow.

References

- 1. This compound | 108035-47-8 | Benchchem [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-(1-methyl-1H-imidazol-2-yl)benzoic acid () for sale [vulcanchem.com]

- 5. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. ijrpc.com [ijrpc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This technical guide provides a detailed overview of the synthesis of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and an imidazole moiety, makes it a versatile building block for the development of novel pharmaceuticals and metal-organic frameworks (MOFs).[1] This document outlines a primary synthesis pathway, presents quantitative data, and offers a detailed experimental protocol for its preparation.

Introduction

This compound is a heterocyclic compound that integrates a benzoic acid scaffold with an imidazole ring. The carboxylic acid group allows for conventional modifications such as esterification and amidation, while the nitrogen atoms in the imidazole ring serve as excellent ligands for metal ions.[1] This dual functionality is highly valued in the synthesis of complex organic molecules and coordination polymers.[1] In materials science, it is a crucial linker for creating porous, crystalline structures known as metal-organic frameworks, which have applications in gas storage and catalysis.[1]

Core Synthesis Pathway: Ullmann Condensation

The principal and most established method for synthesizing this compound is through a copper-catalyzed or uncatalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation or coupling reaction. This pathway involves the formation of a carbon-nitrogen (C-N) bond between the imidazole ring and the benzoic acid backbone.

The general reaction scheme involves the coupling of a 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-iodobenzoic acid) with imidazole in the presence of a base and often a copper catalyst in a high-boiling polar aprotic solvent.

Caption: Ullmann condensation pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, derived from established protocols for similar compounds.

| Parameter | Value | Reference Compound/Method |

| Starting Materials | 3-Bromobenzoic acid, Imidazole | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Base | Potassium Carbonate (K₂CO₃) | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Solvent | Dimethylformamide (DMF) | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Temperature | 80–100°C | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Reaction Time | 12–24 hours | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Yield | ~70–85% | Reported for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |

| Purification Method | Recrystallization | Common purification technique for this class of compounds[2] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Bromobenzoic acid

-

Imidazole

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2–1.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.

-

Heating and Reaction: Heat the reaction mixture to 80–100°C with vigorous stirring.[2] Maintain this temperature for 12–24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Extraction/Filtration: If a precipitate forms, collect the solid product by vacuum filtration, washing with cold water. If the product remains in solution, extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure this compound.[2]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-(1H-imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 3-(1H-imidazol-1-yl)benzoic Acid

A reliable method for the synthesis of this compound involves a copper-catalyzed N-arylation of imidazole with 3-halobenzoic acid, a common and effective method for forming aryl-N bonds. The following protocol is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis

Materials:

-

3-Bromobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

The reaction mixture is heated to 110-120 °C and stirred under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is acidified to a pH of approximately 5-6 with 1M HCl, resulting in the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

-

The final product is dried under vacuum.

Spectroscopic Characterization

Following a successful synthesis, the structure and purity of this compound would be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of an acidic proton.

-

Sample Preparation: A small amount of the synthesized compound (5-10 mg) is dissolved in approximately 0.6 mL of the deuterated solvent.

-

Data Acquisition: Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid ring and the imidazole ring. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | > 12.0 | Singlet (broad) | - |

| H2' (Imidazole) | 8.0 - 8.5 | Singlet | - |

| H2 (Benzoic Acid) | 8.0 - 8.3 | Triplet | ~1.5-2.0 |

| H6 (Benzoic Acid) | 7.8 - 8.1 | Doublet of Doublets | ~7.5-8.0, ~1.5-2.0 |

| H5 (Benzoic Acid) | 7.6 - 7.8 | Triplet | ~7.5-8.0 |

| H4 (Benzoic Acid) | 7.5 - 7.7 | Doublet of Doublets | ~7.5-8.0, ~1.5-2.0 |

| H5' (Imidazole) | 7.3 - 7.6 | Triplet | ~1.0-1.5 |

| H4' (Imidazole) | 7.0 - 7.3 | Triplet | ~1.0-1.5 |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C1 (Benzoic Acid) | 138 - 142 |

| C2' (Imidazole) | 135 - 138 |

| C3 (Benzoic Acid) | 130 - 135 |

| C5 (Benzoic Acid) | 129 - 132 |

| C6 (Benzoic Acid) | 125 - 128 |

| C4' (Imidazole) | 122 - 125 |

| C2 (Benzoic Acid) | 120 - 123 |

| C5' (Imidazole) | 118 - 121 |

| C4 (Benzoic Acid) | 115 - 118 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch (Imidazole) | 1250 - 1350 | Medium |

| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-H bend (Aromatic) | 690 - 900 | Medium to Strong |

Experimental Workflow and Data Analysis

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational framework for researchers working with this compound. By following the outlined synthetic and analytical protocols, scientists can confidently prepare and characterize this compound for their research and development endeavors.

An In-depth Technical Guide on the Solubility of 3-(1H-imidazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-imidazol-1-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, generalized experimental protocol for assessing the solubility of organic acids in various solvents. Furthermore, this guide explores the potential roles of imidazole-containing compounds in biological signaling pathways, offering context for the compound's relevance in drug discovery and development.

Introduction

This compound is a heterocyclic compound incorporating both a benzoic acid and an imidazole functional group. The presence of the acidic carboxylic acid group and the basic imidazole ring suggests a pH-dependent solubility profile and the potential for solubility in both polar and non-polar solvents. The imidazole moiety is a common feature in many biologically active molecules, contributing to a wide range of pharmacological activities.[1][2] Understanding the solubility of this compound is a critical first step in its evaluation for various applications, including pharmaceutical development.

Physicochemical Properties

-

Molecular Formula: C₁₀H₈N₂O₂[3]

-

Molecular Weight: 188.18 g/mol [3]

-

General Appearance: Expected to be a solid at room temperature.

Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | To be determined |

| Ethanol | 25 | Data not available | Data not available | To be determined |

| Methanol | 25 | Data not available | Data not available | To be determined |

| Acetone | 25 | Data not available | Data not available | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | To be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | To be determined |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask method, which is a standard technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility can be expressed in mg/mL or mol/L.

-

4.3. Experimental Workflow Diagram

Role in Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the imidazole core is a key component in many biologically active molecules that participate in various signaling cascades.

Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including roles as anticancer, antifungal, and antibacterial agents.[1][2] The imidazole ring, being a part of the amino acid histidine, plays a crucial role in enzyme catalysis and protein structure.[5]

A notable example of an imidazole-containing molecule in a signaling context is the use of imidazole-based lipids for the targeted delivery of mRNA in cancer immunotherapy.[6] These lipid nanoparticles are engineered to target specific cells, such as those in the spleen, to deliver their therapeutic payload, thereby modulating an immune response against cancer cells. This represents a sophisticated form of signaling where the imidazole-containing lipid acts as a key component of the delivery vehicle that directs a therapeutic signal to a specific location.

Another area where imidazole derivatives are relevant is in the development of chemosensors. For instance, ruthenium(II) complexes containing imidazole-functionalized ligands have been designed to selectively detect cyanide ions.[7] In this system, the imidazole group participates in hydrogen bonding with the target anion, leading to a measurable optical response, which is a form of molecular recognition and signaling.

5.1. Conceptual Signaling Pathway Diagram

The following diagram illustrates a conceptual pathway for a targeted drug delivery system utilizing an imidazole-based component, inspired by the use of such compounds in cancer immunotherapy.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The outlined experimental protocol offers a standardized approach to generating reliable solubility data. Furthermore, the versatile biological activities of imidazole derivatives suggest that this compound could be a compound of interest in drug discovery, potentially interacting with various biological signaling pathways. The provided conceptual diagram illustrates one such application in targeted drug delivery, highlighting the importance of the imidazole moiety in modern therapeutic strategies. Future research should focus on generating the empirical solubility data and exploring the specific biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(1H-imidazol-1-yl)benzoic acid is a molecule of interest in pharmaceutical and materials science due to the versatile chemical properties of both the imidazole ring and the benzoic acid group. The imidazole moiety is a common feature in many biologically active compounds, while the benzoic acid group provides a site for salt formation and other chemical modifications. Understanding the thermal stability of this compound is crucial for its development, processing, and storage, as it dictates its shelf-life, decomposition pathways, and compatibility with other substances.

Predicted Thermal Properties

Based on the thermal behavior of related imidazole and benzoic acid derivatives, the following properties can be anticipated for this compound. It is important to note that these are predictions and must be confirmed by experimental analysis.

-

Melting Point: Benzoic acid has a melting point of 122 °C. The introduction of the imidazole group is expected to increase the melting point due to stronger intermolecular interactions, such as hydrogen bonding and pi-stacking. Therefore, the melting point of this compound is likely to be significantly higher than 122 °C.

-

Decomposition Temperature: Imidazole derivatives generally exhibit good thermal stability, with decomposition often occurring above 200°C.[1] The thermal decomposition of benzoic acid starts at temperatures above its melting point. It is plausible that the decomposition of this compound will be a multi-stage process. The initial stage might involve decarboxylation of the benzoic acid moiety, followed by the decomposition of the imidazole ring at higher temperatures. The onset of decomposition is predicted to be in the range of 200-300 °C.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the thermal analysis of this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Parameter | Observed Value (°C) |

| Onset of Melting | |

| Peak Melting Temperature | |

| Enthalpy of Fusion (J/g) | |

| Glass Transition (Tg) | |

| Onset of Decomposition | |

| Peak Decomposition Temperature |

Table 2: Thermogravimetric Analysis (TGA) Data

| Temperature (°C) at % Weight Loss | Observed Value (°C) |

| 5% Weight Loss (Td5) | |

| 10% Weight Loss (Td10) | |

| 50% Weight Loss (Td50) | |

| Decomposition Step | Weight Loss (%) |

| Step 1 | |

| Step 2 | |

| ... | |

| Final Residue (%) |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

-

Determine the onset of decomposition, the temperatures at different percentages of weight loss, and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

A second heating scan may be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

-

Calculate the enthalpy of fusion from the area of the melting peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Logical Relationship of Thermal Events

The following diagram illustrates the expected sequence of thermal events for this compound upon heating.

Caption: Predicted Sequence of Thermal Events upon Heating.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization. By leveraging knowledge of similar chemical structures and employing the standardized TGA and DSC protocols outlined herein, researchers can effectively determine the thermal properties of this compound. The provided data tables and workflow diagrams offer a clear and structured approach to documenting and understanding the thermal behavior of this compound, which is essential for its successful application in research and development.

References

Crystal Structure of 3-(1H-imidazol-1-yl)benzoic Acid: A Review of Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, the complete crystal structure of 3-(1H-imidazol-1-yl)benzoic acid has not been publicly reported. While this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, its detailed crystallographic parameters, such as unit cell dimensions, bond lengths, and angles, are not available in the public domain. This technical guide summarizes the available information on the target compound and presents data for structurally related molecules to provide context for researchers, scientists, and drug development professionals.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in Table 1. This information is compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 108035-47-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in dimethyl sulfoxide and methanol |

Synthesis and Crystallization

While the specific experimental protocol for the crystallization of this compound is not detailed in the available literature, a general synthetic pathway can be inferred. The synthesis typically involves the N-arylation of imidazole with a 3-halobenzoic acid derivative, often in the presence of a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination).

A generalized workflow for the synthesis and potential crystallization is presented below.

Caption: Generalized workflow for the synthesis and crystallization of this compound.

Analysis of a Structurally Related Isomer: 4-(Imidazol-1-yl)benzoic Acid

To provide insight into the potential crystal packing and intermolecular interactions, we present the crystallographic data for the closely related isomer, 4-(imidazol-1-yl)benzoic acid . In this molecule, the imidazole and benzene rings have a dihedral angle of 14.5(1)°. The crystal structure is characterized by intermolecular O—H···N hydrogen bonds, which link the molecules into chains. These chains are further connected into sheets through weak C—H···O interactions.

The crystallographic data for 4-(imidazol-1-yl)benzoic acid is summarized in Table 2.

| Parameter | 4-(Imidazol-1-yl)benzoic Acid |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443(11) |

| b (Å) | 6.6561(19) |

| c (Å) | 15.706(4) |

| β (°) | 101.023(7) |

| Volume (ų) | 425.3(2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.470 |

Experimental Protocols for a Related Compound

The following experimental details for the synthesis and data collection of 4-(imidazol-1-yl)benzoic acid can serve as a procedural reference.

Synthesis of 4-(Imidazol-1-yl)benzoic Acid

A mixture of imidazole (44 mmol) and K₂CO₃ (44 mmol) in a 150 ml round-bottom flask is heated under reflux. To this, 4-fluorobenzoic acid (40 mmol) is added, and the reaction is continued for a specified period. After cooling, the product is precipitated, filtered, and purified by recrystallization from a suitable solvent system to yield single crystals.

X-ray Data Collection and Refinement

Single-crystal X-ray diffraction data for 4-(imidazol-1-yl)benzoic acid were collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 296 K. The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package.

The logical workflow for determining the crystal structure is outlined below.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the precise crystal structure of this compound remains undetermined in the public record, an analysis of its chemical properties and the crystallographic data of its isomer, 4-(imidazol-1-yl)benzoic acid, provides valuable insights for researchers. The bifunctional nature of this molecule, possessing both a carboxylic acid and an imidazole group, makes it a significant building block in crystal engineering and the design of novel materials. The lack of a definitive crystal structure highlights an opportunity for further research to elucidate the solid-state arrangement of this compound, which would be of considerable benefit to the fields of materials science and drug development.

An In-depth Technical Guide to the Biological Activity of 3-(1H-imidazol-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(1H-imidazol-1-yl)benzoic acid represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent bifunctionality of the core structure, featuring a reactive carboxylic acid and a coordinating imidazole ring, allows for extensive chemical modification, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and all reported quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the mechanisms of action and research methodologies.

Introduction

The imidazole nucleus is a fundamental component of numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its presence in a molecule can enhance pharmacokinetic properties such as solubility and bioavailability. When coupled with a benzoic acid scaffold, the resulting this compound core offers a unique platform for the design of novel therapeutic agents. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the imidazole ring provides a key site for coordination with metal ions in metalloenzymes and can participate in hydrogen bonding and π-stacking interactions with biological targets. This structural versatility has led to the exploration of this compound derivatives in various therapeutic areas. This guide will delve into the synthesized derivatives and their documented biological activities, providing a technical resource for researchers in the field.

Anticancer Activity

While direct studies on the anticancer activity of a broad series of this compound derivatives are limited in the readily available literature, research on structurally related compounds provides strong evidence for their potential as anticancer agents. For instance, various imidazole and benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

One area of exploration is the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases. For example, novel 1H-benzo[d]imidazole derivatives have been shown to target human topoisomerase I, leading to cancer cell growth inhibition.

Table 1: Anticancer Activity of Structurally Related Imidazole and Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1H-Benzo[d]imidazole Derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | GI₅₀ | 0.16 - 3.6 µM | [1] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids | MCF-7, HCT-116 | IC₅₀ | 15.6 - 23.9 µM | [2] |

| Tri-aryl Imidazole-benzene Sulfonamide Hybrids (5g, 5b) | Four different cancer cell lines | GI₅₀ | 2.3 and 2.8 µM | [3] |

| 3-(1H-1,2,3-triazol-1-yl)benzamide Derivatives (6q, 6qo) | K562, KU812, Ba/F3 | IC₅₀ | low nanomolar ranges | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of imidazole are well-established antimicrobial agents. The azole class of antifungals, for example, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol synthesis in fungi. Research into this compound derivatives has revealed promising antifungal, particularly anti-Candida, activity.

A study on 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which are structurally related to the core topic, demonstrated potent activity against fluconazole-resistant Candida albicans and Candida tropicalis.[5]

Table 2: Anti-Candida Activity of 3-(1H-imidazol-1-yl)propan-1-one Oxime Esters

| Compound | R Group | C. albicans MIC (µmol/mL) | C. tropicalis MIC (µmol/mL) | Reference |

| 4a | H | 0.5807 | 0.5807 | [5] |

| 5j | 4-chlorobenzoyl | 0.0054 | - | [5] |

| Fluconazole | - | >1.6325 | >1.6325 | [5] |

| Miconazole | - | 0.0188 | 0.0024 | [5] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay to determine MIC.

Materials:

-

Microorganism strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity

The structural features of this compound derivatives make them attractive candidates for the development of enzyme inhibitors. The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the benzoic acid moiety can form hydrogen bonds and other interactions with the enzyme's amino acid residues.

While specific studies on a broad range of enzyme inhibition by this compound derivatives are not extensively documented, related benzoic acid derivatives have shown inhibitory activity against various enzymes, including tyrosinase and α-amylase. For instance, certain benzoic acid derivatives have been identified as potent tyrosinase inhibitors with IC₅₀ values in the low micromolar range.[6]

Potential Signaling Pathway Involvement

Given the diverse biological activities of imidazole-containing compounds, derivatives of this compound could potentially modulate various signaling pathways. For example, as potential anticancer agents, they might interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on structurally related compounds suggests a wide range of potential biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives. This should include comprehensive screening against various cancer cell lines, a wide range of microbial pathogens, and a panel of therapeutically relevant enzymes. Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource to stimulate and support these future research endeavors.

References

3-(1H-imidazol-1-yl)benzoic Acid: A Versatile Linker in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-imidazol-1-yl)benzoic acid (m-Himba), a bifunctional organic ligand, has emerged as a significant building block in the field of coordination chemistry. Its unique molecular architecture, featuring a rigid benzoic acid moiety and a versatile imidazole ring, allows for the construction of a diverse range of coordination polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and functional applications of m-Himba as a linker in coordination chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug development.

Introduction

The rational design and synthesis of coordination polymers and MOFs have garnered immense interest due to their potential applications in gas storage, separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting framework. This compound is a particularly attractive linker due to the presence of two distinct coordinating groups: the carboxylate group, which can participate in various binding modes (monodentate, bidentate, bridging), and the imidazole ring, which offers a nitrogen donor for coordination to a wide array of metal ions. This dual functionality allows for the formation of structurally diverse and functionally tunable materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-bromobenzaldehyde. The first step involves a copper-catalyzed N-arylation of imidazole, followed by an oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde

A synthetic protocol for a precursor, 3-(1H-imidazol-1-yl)benzaldehyde, has been reported and can be adapted for the synthesis of the benzoic acid derivative.[1]

-

A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml) is heated under reflux in a nitrogen atmosphere for 72 hours.

-

After cooling, aqueous ammonia is added to the reaction mixture.

-

The mixture is then extracted with chloroform.

-

The organic extract is purified by silica gel column chromatography (eluent: methylene chloride/methanol) to yield 3-(1H-imidazol-1-yl)benzaldehyde.

Experimental Protocol: Oxidation to this compound

The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidation methods, such as the Pinnick oxidation.

-

Dissolve 3-(1H-imidazol-1-yl)benzaldehyde in a suitable solvent like tert-butanol.

-

Add a phosphate buffer (e.g., NaH2PO4) and 2-methyl-2-butene.

-

Slowly add a solution of sodium chlorite (NaClO2) in water while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with HCl to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain this compound.

Coordination Chemistry of Imidazole-Carboxylate Linkers

The coordination chemistry of linkers containing both imidazole and carboxylate functionalities is rich and varied. The imidazole group typically coordinates to transition metals and lanthanides through its sp2-hybridized nitrogen atom, acting as a monodentate ligand. The carboxylate group, upon deprotonation, can exhibit a range of coordination modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of diverse network dimensionalities from 1D chains to 3D frameworks.

Synthesis of Coordination Polymers and MOFs

Coordination polymers and MOFs based on imidazole-carboxylate linkers are typically synthesized under hydrothermal or solvothermal conditions. These methods involve heating a mixture of the metal salt and the linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The reaction temperature, time, pH, and the molar ratio of reactants can significantly influence the final product's structure and properties.

General Experimental Protocol: Hydrothermal/Solvothermal Synthesis

-

A mixture of a metal salt (e.g., nitrate, chloride, or acetate salt of a transition metal or lanthanide) and this compound is prepared in a molar ratio typically ranging from 1:1 to 1:3.

-

The mixture is dissolved or suspended in a solvent, commonly water, N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture thereof.

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated in an oven at a temperature between 100 and 180 °C for a period of 24 to 72 hours.

-

After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

Structural Characterization and Properties

The resulting coordination polymers and MOFs are characterized by a variety of techniques to determine their structure and properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of these materials, providing detailed information on bond lengths, bond angles, and the overall network topology.

Table 1: Representative Crystallographic Data for a Coordination Polymer with an Isomeric Imidazole-Benzoic Acid Linker

| Parameter | Value |

| Empirical Formula | C20H22CdN4O8 |

| Formula Weight | 574.82 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.876(3) |

| b (Å) | 16.543(5) |

| c (Å) | 13.654(4) |

| β (°) | 109.32(3) |

| Volume (ų) | 2106.0(11) |

| Z | 4 |

Data obtained for a coordination polymer of 4-(imidazol-1-yl)benzoic acid.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the linker to the metal center. The characteristic C=O stretching frequency of the carboxylic acid group is typically shifted upon coordination.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the linker and the metal-linker coordination environment.

-

Luminescence Spectroscopy: MOFs constructed from d10 metal ions (e.g., Zn2+, Cd2+) and aromatic linkers often exhibit luminescence. Lanthanide-based MOFs are particularly known for their characteristic sharp emission bands. These luminescent properties can be exploited for chemical sensing applications.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the coordination polymers. The decomposition temperature provides an indication of the robustness of the framework.

Potential Applications

Coordination polymers and MOFs based on this compound are expected to have a range of potential applications, leveraging their structural diversity and tunable properties.

Gas Sorption and Separation

The porous nature of some MOFs makes them promising candidates for the storage and separation of gases such as CO2, CH4, and H2. The introduction of the imidazole group can enhance the affinity for certain gas molecules through specific interactions.

Catalysis

The metal centers within the MOF can act as Lewis acid sites, while the imidazole group can function as a Lewis base, making these materials potential bifunctional catalysts for various organic reactions.

Luminescent Sensing

The inherent luminescence of some m-Himba-based MOFs can be quenched or enhanced in the presence of specific analytes, enabling their use as chemical sensors for the detection of small molecules, metal ions, or anions.

Experimental Workflows and Logical Relationships

The synthesis and characterization of a coordination polymer or MOF based on this compound typically follows a systematic workflow.

The relationship between the synthesis conditions and the final product's properties is a key aspect of MOF chemistry.

Conclusion

This compound stands as a highly promising and versatile linker for the construction of novel coordination polymers and MOFs. Its bifunctional nature allows for the creation of materials with diverse structures and tunable properties. While the exploration of m-Himba in coordination chemistry is still an evolving field, the foundational knowledge of related imidazole-carboxylate linkers suggests a bright future for its application in areas such as gas storage, catalysis, and chemical sensing. This technical guide serves as a foundational resource to stimulate further research and development in this exciting area of materials science.

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 3-(1H-imidazol-1-yl)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 3-(1H-imidazol-1-yl)benzoic acid as an organic linker. This versatile ligand, featuring both a carboxylate and an imidazole group, allows for the construction of diverse MOF architectures with potential applications in catalysis, gas storage, sensing, and drug delivery.

Application Notes

Metal-organic frameworks constructed from this compound exhibit a range of valuable properties owing to the unique characteristics of the ligand. The imidazole group can act as a Lewis base, providing potential catalytic sites, while the aromatic benzoic acid backbone contributes to the structural rigidity and potential for π-π stacking interactions within the framework. The bifunctional nature of the ligand allows it to bridge metal centers in various coordination modes, leading to MOFs with diverse topologies and pore environments.

Potential applications for MOFs derived from this ligand include:

-

Heterogeneous Catalysis: The accessible nitrogen sites on the imidazole ring can serve as active centers for a variety of organic transformations.

-

Gas Adsorption and Separation: The porosity of these MOFs can be tuned by selecting different metal ions and synthesis conditions, making them promising candidates for the storage and separation of gases like CO₂ and N₂.

-

Luminescent Sensing: The incorporation of specific metal ions can lead to luminescent MOFs that can be used for sensing small molecules or metal ions through luminescence quenching or enhancement.[1]

-

Drug Delivery: Zinc-based MOFs, in particular, are gaining attention as drug carriers due to their biocompatibility and chemical stability.[2][3] The porous structure of MOFs synthesized with this compound could be utilized for the encapsulation and controlled release of therapeutic agents.[4]

Synthesis Overview

The synthesis of MOFs using this compound is typically achieved through solvothermal or hydrothermal methods.[3] These techniques involve heating a mixture of the metal salt and the organic ligand in a suitable solvent within a sealed vessel. The choice of metal salt, solvent, temperature, and reaction time significantly influences the resulting crystal structure and properties of the MOF.

Below is a general workflow for the synthesis and characterization of these materials.

Caption: General workflow for the synthesis and characterization of MOFs.

Experimental Protocols

The following protocols are representative examples for the synthesis of MOFs using this compound. Researchers should note that optimization of these conditions may be necessary to achieve the desired product in high yield and purity.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from general procedures for the synthesis of zinc-based MOFs with similar carboxylate and imidazole-containing ligands.[4][5][6]

Materials:

-

This compound (H-ImBA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Methanol

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

-

Cool the autoclave to room temperature at a rate of 5°C/h.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

-

To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

-

Decant the ethanol and dry the sample under vacuum at 100°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol is a general representation for the hydrothermal synthesis of copper-based MOFs.

Materials:

-

This compound (H-ImBA)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of this compound and 0.1 mmol of Cu(NO₃)₂·3H₂O.

-

Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

-

Seal the autoclave and heat it to 150°C for 48 hours.

-

After cooling to room temperature, filter the blue crystalline product.

-

Wash the product thoroughly with deionized water and then with ethanol.

-

Dry the sample in an oven at 80°C overnight.

Data Presentation

The following tables summarize typical characterization data for MOFs synthesized with ligands structurally similar to this compound. These values can be used as a reference for expected outcomes.

Table 1: Representative Crystallographic Data for Imidazole-Carboxylate MOFs

| Parameter | Zn-based MOF | Cu-based MOF | Co-based MOF |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pnna | P-1 |

| a (Å) | ~10.5 | ~15.2 | ~8.9 |

| b (Å) | ~18.3 | ~12.8 | ~11.4 |

| c (Å) | ~14.6 | ~20.1 | ~13.7 |

| α (°) | 90 | 90 | ~75 |

| β (°) | ~98 | 90 | ~85 |

| γ (°) | 90 | 90 | ~68 |

Note: The data presented are hypothetical and based on typical values for similar MOF structures. Actual values will depend on the specific synthesis conditions.

Table 2: Physicochemical Properties of Representative MOFs

| Property | Zn-based MOF | Cu-based MOF |

| Thermal Stability (TGA, onset of decomposition) | > 350 °C | > 300 °C |

| BET Surface Area (m²/g) | 500 - 1500 | 800 - 2000 |

| Pore Volume (cm³/g) | 0.3 - 0.8 | 0.5 - 1.2 |

| CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | ~2.0 - 4.0 | ~3.0 - 5.0 |

Note: These values are illustrative and can vary significantly based on the specific MOF structure and activation procedure.

Logical Relationship Diagram

The relationship between synthesis parameters and the final MOF properties can be visualized as follows.

Caption: Interplay of synthesis parameters and resulting MOF properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rroij.com [rroij.com]

- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3-(1H-imidazol-1-yl)benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their tunable structures and functionalities have led to a wide range of applications in gas storage, separation, catalysis, sensing, and drug delivery. The ligand 3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic linker possessing both a carboxylate group and an imidazole moiety, making it an excellent candidate for the construction of novel CPs with diverse topologies and properties. This document provides an overview of the synthesis, structural characteristics, and potential applications of coordination polymers based on this compound and its closely related analogs, such as 3-(1H-imidazol-4-yl)benzoic acid and 3-(1H-imidazol-1-yl)propanoate.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using imidazole- and carboxylate-containing ligands is typically achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of a metal salt with the organic ligand in a sealed vessel at elevated temperatures. The choice of metal ion, solvent, temperature, and the presence of co-ligands can significantly influence the dimensionality and topology of the resulting framework.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of coordination polymers based on this compound and its analogs.

Caption: A flowchart of the synthesis and characterization process.

Experimental Protocols

Below are detailed experimental protocols adapted from the literature for the synthesis of coordination polymers using ligands analogous to this compound.

Protocol 1: Synthesis of a 2D Cadmium(II) Coordination Polymer with 3-(1H-imidazol-4-yl)benzoic Acid[1]

This protocol describes the synthesis of a two-dimensional coordination polymer, [Cd(L)₂]n, where L is the deprotonated form of 3-(1H-imidazol-4-yl)benzoic acid.

Materials:

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

3-(1H-imidazol-4-yl)benzoic acid (HL)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of Cd(NO₃)₂·4H₂O (0.031 g, 0.1 mmol) and HL (0.019 g, 0.1 mmol) is prepared.

-

The mixture is dissolved in a solvent blend of DMF (3 mL) and deionized water (3 mL).

-

The resulting solution is sealed in a 25-mL Teflon-lined stainless steel vessel.

-

The vessel is heated to 120 °C in an oven and maintained at this temperature for 72 hours.

-

After 72 hours, the vessel is slowly cooled to room temperature.

-

Colorless block-shaped crystals of the coordination polymer are collected by filtration.

-

The crystals are washed with deionized water and ethanol.

-

The final product is dried in air.

Protocol 2: Synthesis of a 2D Zinc(II) Coordination Polymer with 3-(1H-imidazol-1-yl)propanoate[2][3]

This protocol details the synthesis of a zinc(II) coordination polymer using an aqueous solution method.

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium 3-(1H-imidazol-1-yl)propanoate

-

Deionized water

Procedure:

-

Prepare a 0.1 mol/L aqueous solution of sodium 3-(1H-imidazol-1-yl)propanoate.

-

Prepare a 0.5 mol/L aqueous solution of Zn(NO₃)₂·6H₂O.

-

Slowly add the zinc nitrate solution dropwise to the ligand solution at room temperature with stirring.

-

An initial amorphous precipitate will form.

-

The suspension is then heated to convert the amorphous solid into a crystalline material.

-

The crystalline product is isolated by filtration, washed with water, and dried.

Data Presentation

The following tables summarize key data for coordination polymers synthesized from analogs of this compound.

Table 1: Synthesis Conditions and Crystal Data

| Compound Formula | Metal Ion | Ligand | Solvent | Temperature (°C) | Crystal System | Space Group |

| [Cd(L)₂]n (L = 3-(1H-imidazol-4-yl)benzoate) | Cd(II) | 3-(1H-imidazol-4-yl)benzoic acid | DMF/H₂O | 120 | Monoclinic | P2₁/n |

| [Co(L)₂(H₂O)]n (L = 3-(1H-imidazol-4-yl)benzoate)[1] | Co(II) | 3-(1H-imidazol-4-yl)benzoic acid | DMF/H₂O | 120 | Monoclinic | C2/c |

| Zn(II) CP with 3-(1H-imidazol-1-yl)propanoate[2] | Zn(II) | 3-(1H-imidazol-1-yl)propanoate | Water | Room Temp. | - | - |

Table 2: Properties of the Coordination Polymers

| Compound | Dimensionality | Key Structural Features | Thermal Stability (°C) | Photoluminescence Emission (nm) |

| [Cd(L)₂]n (L = 3-(1H-imidazol-4-yl)benzoate) | 2D | 2D network with (4, 4) topology. | ~350 | Intense blue emission |

| [Co(L)₂(H₂O)]n (L = 3-(1H-imidazol-4-yl)benzoate)[1] | 2D | 2D network with 6³-hcb topology. | - | Not reported |

| Zn(II) CP with 3-(1H-imidazol-1-yl)propanoate[2] | 2D | 2D network connected by crystal water chains to form a 3D network.[3] Tetrahedral Zn(II) coordination. | >200[3] | Not reported |

Logical Relationships in Coordination Polymer Formation